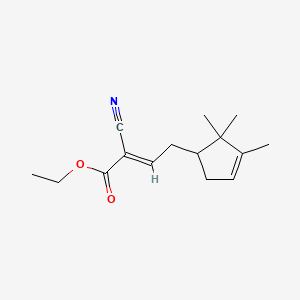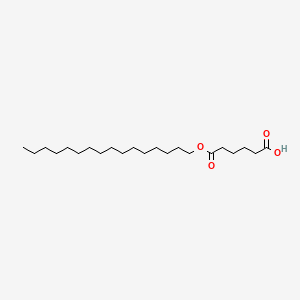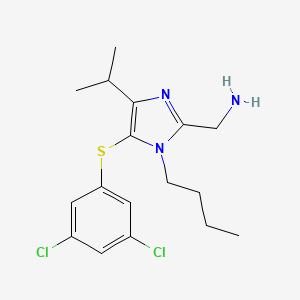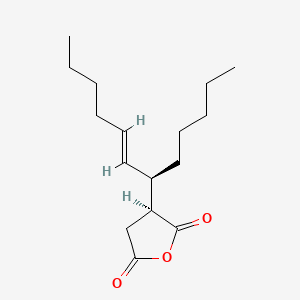
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- is an organic compound with the molecular formula C16H26O3 It is characterized by a five-membered ring structure containing two oxygen atoms, making it a member of the furanone family
Vorbereitungsmethoden
The synthesis of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- can be achieved through several synthetic routes. One common method involves the reaction of appropriate alkenes with maleic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the furanone ring.
Addition: Addition reactions with electrophiles can occur at the double bonds present in the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furanones.
Wissenschaftliche Forschungsanwendungen
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- can be compared with other similar compounds, such as:
2,5-Furandione, dihydro-3-(1-octen-1-yl)-: This compound has a similar furanone structure but with different alkyl substituents, leading to variations in its chemical and biological properties.
2(3H)-Furanone, dihydro-5-pentyl-: Another related compound with a different substitution pattern on the furanone ring.
The uniqueness of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- lies in its specific structural features and the resulting chemical reactivity and biological activity, which distinguish it from other furanone derivatives.
Eigenschaften
CAS-Nummer |
82248-69-9 |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
(3S)-3-[(E,6R)-dodec-7-en-6-yl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-3-5-7-9-11-13(10-8-6-4-2)14-12-15(17)19-16(14)18/h9,11,13-14H,3-8,10,12H2,1-2H3/b11-9+/t13-,14+/m1/s1 |
InChI-Schlüssel |
BNJFXDUGMUFRSZ-CACDNMLQSA-N |
Isomerische SMILES |
CCCCC[C@H](/C=C/CCCC)[C@@H]1CC(=O)OC1=O |
Kanonische SMILES |
CCCCCC(C=CCCCC)C1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





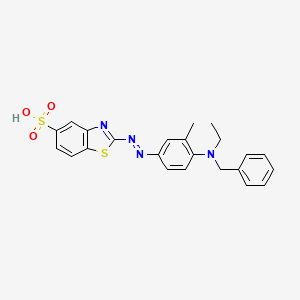
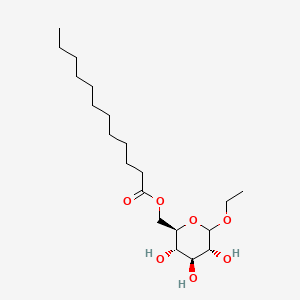

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)

![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
